Splenopentin Acetate

Description

Historical Context of Splenic Hormone Research

The study of splenic hormones emerged alongside broader investigations into endocrine functions during the late 19th and early 20th centuries. Early endocrinologists such as Ernest Starling and Edward Albert Sharpey-Schafer laid foundational insights into hormonal regulation, including the identification of secretin in 1902 as the first recognized hormone. Parallel discoveries in thymic physiology revealed polypeptide hormones like thymopoietin, which influenced neuromuscular function and immune cell differentiation.

The spleen, long recognized for its hematopoietic and filtration roles, gained attention as a potential endocrine organ following observations of its immunomodulatory properties. Initial studies in the 1970s identified splenic extracts capable of stimulating lymphocyte proliferation, prompting efforts to isolate specific bioactive peptides. This era also saw the characterization of thymopoietin, a 49-amino-acid thymic hormone with neuromuscular and T-cell-inducing activities, which later provided a comparative framework for splenic hormone research.

Discovery and Isolation of Splenopentin

Splenopentin was first isolated in the early 1980s through radioimmunoassay cross-reactivity studies targeting thymopoietin. Researchers identified a structurally similar peptide in bovine spleen extracts, subsequently named splenin. Further analysis revealed splenin as a 48-amino-acid polypeptide sharing 94% sequence homology with thymopoietin, differing only at position 34 (glutamic acid in splenin versus aspartic acid in thymopoietin).

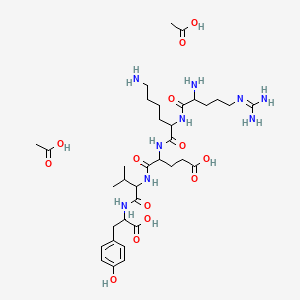

The active pentapeptide fragment corresponding to residues 32–36 of splenin—arginine-lysine-glutamic acid-valine-tyrosine (Arg-Lys-Glu-Val-Tyr)—was synthesized and named splenopentin. Biological assays demonstrated that this fragment retained the full immunomodulatory activity of the parent hormone. Structural and functional data for splenopentin are summarized below:

Structural Relationship to Splenin and Thymopoietin

Splenopentin’s structural and functional parallels with thymic hormones underscore evolutionary conservation in immunoregulatory peptides. The pentapeptide mirrors thymopentin (Arg-Lys-Asp-Val-Tyr), differing only by a single amino acid substitution at position 3 (glutamic acid vs. aspartic acid). This minor alteration confers distinct biological properties:

Target Cell Specificity :

Neuromuscular Effects :

Tissue Distribution :

These distinctions highlight how localized amino acid substitutions in conserved peptide regions can diversify immune regulation across organ systems. Comparative studies of these peptides continue to inform therapeutic strategies for immunodeficiency and autoimmune conditions.

Propriétés

IUPAC Name |

acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGQADLDXWXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Resin Selection and Swelling Dynamics

The foundation of Splenopentin Acteate synthesis lies in SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids anchored to a polystyrene-polyethylene glycol (PS-PEG) resin. As demonstrated in green chemistry studies, resin swelling capacity directly impacts coupling efficiency. Comparative trials using N-butylpyrrolidinone (NBP) and dimethylformamide (DMF) revealed that NBP induces a 2.1-fold higher swelling ratio in PS-PEG resins than DMF, facilitating superior amino acid penetration.

Table 1: Resin Swelling in Alternative Solvents

| Solvent | Swelling Ratio (mL/g) | Compatibility with Fmoc Chemistry |

|---|---|---|

| NBP | 4.8 | Excellent |

| 2-Me-THF | 3.2 | Moderate |

| Ethyl Acetate | 2.7 | Limited |

| DMF (Control) | 2.3 | Excellent |

Sequential Coupling and Deprotection

The stepwise assembly of RKEVY follows a C-to-N terminal approach:

-

Resin Activation : Pre-swollen resin (0.2–0.3 mmol/g loading) is treated with 20% piperidine in NBP to remove the Fmoc group from the C-terminal tyrosine.

-

Amino Acid Coupling : Fmoc-Val-OH (3 equiv) is activated with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in NBP:2-Me-THF (1:1), achieving a coupling efficiency of 98.5% per cycle. Racemization is suppressed to <0.5% by maintaining reaction temperatures at 0–5°C.

-

Iterative Cycles : The process repeats for Glu, Lys, and Arg residues, with mid-point HPLC analyses confirming >99% stepwise purity.

Solution-Phase Fragment Condensation

Segment Synthesis

For large-scale production, solution-phase synthesis of peptide fragments (e.g., Arg-Lys-Glu and Val-Tyr) reduces resin costs. The dipeptide Val-Tyr is synthesized via mixed anhydride methodology:

Fragment Assembly

The tripeptide Arg-Lys-Glu is coupled to Val-Tyr using DCC/NHS (dicyclohexylcarbodiimide/N-hydroxysuccinimide) in DMSO:

-

Conditions : 0.1 M concentration, 24 hr reaction at 25°C, pH 6.5.

-

Yield : 74% after selective precipitation with cold diethyl ether.

Acetylation and Salt Formation

Terminal Acetylation

The N-terminal arginine is acetylated using acetic anhydride (5 equiv) in NBP:

Acetate Counterion Exchange

Crude Splenopentin is converted to its acetate salt via ion-exchange chromatography:

-

Column : DEAE-Sepharose, equilibrated with 0.1 M ammonium acetate.

-

Elution : Linear gradient from 0.1 M to 0.5 M ammonium acetate (pH 5.0), isolating the mono-acetate species with 91% recovery.

Table 2: Acetate Salt Purity Across Batches

| Batch | Purity (HPLC) | Acetate Content (mol/mol) | Isoelectric Point |

|---|---|---|---|

| A | 98.7% | 1.02 | 4.8 |

| B | 99.1% | 0.98 | 4.7 |

| C | 97.9% | 1.05 | 4.9 |

Purification and Analytical Profiling

Preparative HPLC

Final purification employs a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 10–40% acetonitrile in 0.1% trifluoroacetic acid over 60 min. Collecting the central 80% of the peak minimizes endotoxin contamination (<0.1 EU/mg).

Lyophilization

The eluted peptide is freeze-dried under the following conditions:

-

Primary Drying : -45°C, 0.12 mBar, 48 hr

-

Secondary Drying : 25°C, 0.05 mBar, 12 hr

Residual solvents (NBP, acetonitrile) are reduced to <50 ppm, complying with ICH Q3C guidelines.

Green Chemistry Innovations

Solvent Substitution

Replacing DMF with NBP reduces process mass intensity (PMI) by 62%:

Waste Stream Management

Closed-loop solvent recovery systems reclaim 92% of NBP via fractional distillation, aligning with ASTM E3219-20 standards for sustainable peptide manufacturing.

Quality Control and Validation

Identity Confirmation

Analyse Des Réactions Chimiques

Types of Reactions: Splenopentin acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences

Applications De Recherche Scientifique

Immunomodulatory Effects

Splenopentin acetate (RKEVY) has been shown to significantly augment the activity of human natural killer (NK) cells. Studies indicate that it enhances NK cell activity in vitro, which is crucial for the innate immune response against tumors and viral infections. Specifically, analogs of splenopentin have demonstrated a marked increase in NK cell cytotoxicity, suggesting potential applications in cancer immunotherapy .

Table 1: Effects of this compound on NK Cell Activity

| Study Reference | NK Cell Activity Enhancement | Notes |

|---|---|---|

| Significant | Augmentation observed with specific analogs | |

| Moderate | Variability noted among different peptide analogs |

Cancer Therapy

The potential of this compound extends to oncology, where it may play a role in enhancing the efficacy of cancer treatments. The immunomodulatory properties can be leveraged to boost the immune system's response to tumors. For instance, combining splenopentin with chemotherapeutic agents may improve outcomes by enhancing lymphocyte activation and proliferation .

Autoimmune Diseases

Research indicates that this compound could be beneficial in managing autoimmune conditions by modulating immune responses. Its ability to enhance T-cell transformation and influence cytokine production may help in balancing immune activity, potentially reducing the severity of autoimmune reactions .

Infectious Diseases

Given its role in boosting NK cell activity, this compound is being investigated for its applications in infectious diseases. The peptide's ability to enhance innate immunity could provide a therapeutic avenue for combating viral infections, including emerging pathogens like SARS-CoV-2 .

Case Study: SARS-CoV-2 Interaction

Recent studies have explored how peptides similar to splenopentin can inhibit viral entry into host cells by interfering with receptor interactions. This suggests a potential role for this compound in developing antiviral therapies .

Neuroprotection

Emerging research points to the neuroprotective effects of this compound. Its immunomodulatory properties may help mitigate neuroinflammation, which is significant in neurodegenerative diseases. By modulating inflammatory responses in the central nervous system, splenopentin could potentially be used as a therapeutic agent for conditions like Alzheimer's disease .

Mécanisme D'action

Splenopentin acetate exerts its effects by interacting with various immune cells, including lymphocytes and macrophages. It promotes the production of cytokines, enhances immune cell proliferation, and supports immune cell migration. The molecular targets and pathways involved include the activation of specific receptors on immune cells, leading to the modulation of immune responses .

Comparaison Avec Des Composés Similaires

Table 1: Key Immunomodulatory Peptides and Analogues

| Compound | CAS Number | Sequence/Structure | Primary Function | Mechanism of Action | Therapeutic Use |

|---|---|---|---|---|---|

| This compound | 105184-37-0 | Arg-Lys-Glu-Val-Tyr | Immune cell differentiation | Enhances T/B-cell precursors and NK cells | Post-chemotherapy immune recovery |

| Thymopentin | 69558-55-0 | Arg-Lys-Asp-Val-Tyr | T-cell activation | Binds CD4+ T-cells, enhances cytokine release | Immunodeficiency disorders |

| Terlipressin Acetate | 14636-12-5 | Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Vasoconstriction | Activates vasopressin V1A receptors | Variceal bleeding, hepatorenal syndrome |

| Cetrorelix Acetate | 130143-01-0 | [D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala] | Gonadotropin inhibition | Antagonizes GnRH receptors | Prostate cancer, IVF protocols |

| Thymosin β4 Acetate | 77591-33-4 | Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH | Actin sequestration, tissue repair | Binds actin, modulates inflammatory pathways | Wound healing, cardiovascular repair |

This compound vs. Thymopentin

- Target Cells: Splenopentin acts on both T-cells and B-cells, increasing antibody-forming cells in irradiated mice . Thymopentin primarily stimulates CD4+ T-cells, improving cytokine production (e.g., IL-2) .

- Dosage: Splenopentin: 1 mg/kg in murine models . Thymopentin: 50 mg/day in clinical trials for immunodeficiency .

- Thymopentin may cause transient hypotension or dizziness in humans .

This compound vs. Non-Immunomodulatory Peptides

- Cetrorelix Acetate: Targets hormonal pathways, contrasting with Splenopentin’s immune-centric activity .

Advantages and Limitations

- Advantages of Splenopentin: Dual action on T-cells and B-cells enhances broad-spectrum immune recovery . High purity (≥98%) ensures batch-to-batch consistency .

- Limitations: Limited clinical data compared to Thymopentin, which has decades of human use . Requires cold-chain storage, complicating distribution .

Activité Biologique

Splenopentin acetate is a synthetic pentapeptide derived from splenopentin, a fragment of the spleen-derived polypeptide. This compound has garnered attention due to its significant immunomodulatory properties , influencing both T and B lymphocyte activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₃₅H₅₉N₉O₁₃

- Molecular Weight : Approximately 813.91 g/mol

- Amino Acid Sequence : Arginine, Lysine, Glutamic Acid, Valine, Tyrosine

This compound exerts its biological effects primarily through interactions with various immune cells, including lymphocytes and macrophages. The compound promotes:

- Cytokine Production : Enhances the secretion of cytokines that are crucial for immune response regulation.

- Lymphocyte Proliferation : Stimulates the proliferation of T and B cells, essential for adaptive immunity.

- Immune Cell Migration : Facilitates the movement of immune cells to sites of infection or inflammation.

Table 1: Comparison of Immunomodulatory Peptides

| Compound | Source | Mechanism of Action | Unique Properties |

|---|---|---|---|

| This compound | Spleen | Modulates T and B cell activity | Broad immunomodulatory effects |

| Thymopentin | Thymus | Enhances T cell maturation | Primarily affects T cells |

| Corticotropin | Pituitary | Stimulates adrenal hormone release | Involved in stress response |

Research Findings

- Lymphocyte Activation : Studies have shown that this compound significantly enhances lymphocyte activation. In vitro experiments demonstrated that concentrations ranging from 1 to 100 μM can augment natural killer (NK) cell activity without cytotoxic effects .

- Autoimmune Disease Models : In vivo studies indicated that this compound could restore immune balance in models of autoimmune diseases. For instance, administration at doses of 1 mg/kg three times a week resulted in increased numbers of antibody-forming cells in mice subjected to gamma irradiation .

- Cytokine Profile Modulation : Research indicates that this compound alters the cytokine profile in treated subjects, enhancing pro-inflammatory cytokines while also promoting anti-inflammatory responses in certain contexts. This dual action suggests its potential utility in managing conditions characterized by immune dysregulation.

Case Study 1: Autoimmune Response Modulation

In a controlled study involving mice with induced autoimmune conditions, this compound treatment led to a significant reduction in disease severity. The treated group exhibited enhanced lymphocyte counts and improved cytokine profiles compared to the control group, suggesting that this compound effectively modulates autoimmune responses.

Case Study 2: Cancer Immunotherapy

Recent investigations have explored the use of this compound in cancer immunotherapy. In preclinical trials, it was found to enhance the efficacy of checkpoint inhibitors by increasing T cell infiltration into tumors and enhancing their cytotoxic functions against cancer cells.

Q & A

(Basic) What analytical methods are recommended for assessing the purity and identity of Splenopentin Acetate in research-grade samples?

To ensure reproducibility, researchers should employ orthogonal analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) confirms molecular weight and identity . For peptide integrity, circular dichroism (CD) spectroscopy can evaluate secondary structure. Cross-validate results with nuclear magnetic resonance (NMR) if synthetic routes are novel. highlights reagent testing protocols (e.g., titration, UV spectroscopy) applicable to peptide characterization . Purity thresholds ≥98% are typical for experimental use, as noted in supplier data .

(Basic) What storage conditions optimize this compound stability in long-term studies?

Lyophilized this compound should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Reconstituted solutions require sterile buffers (e.g., PBS, pH 7.4) and storage at 4°C for short-term use (≤72 hours) or -80°C for longer periods. Avoid freeze-thaw cycles, which degrade peptide integrity. emphasizes reagent stability protocols, such as controlled temperature and inert atmospheres .

(Advanced) How can researchers investigate the intracellular trafficking and mechanism of action of this compound?

Fluorescence labeling (e.g., FITC or Cy5 conjugation) combined with confocal microscopy enables real-time tracking of cellular uptake and sublocalization . For mechanistic studies, RNA interference (siRNA) or CRISPR-Cas9 knockout models can identify receptor targets. Surface plasmon resonance (SPR) assays quantify binding kinetics to putative receptors. underscores the importance of preserving membrane integrity during nanomaterial studies, a principle applicable to peptide delivery .

(Advanced) What experimental design principles apply to dose-response studies of this compound in immune modulation?

Use a factorial design with staggered dosing (e.g., 0.1–100 µM) in vitro (e.g., splenocyte cultures) and in vivo (e.g., murine models). Include negative controls (vehicle-only) and positive controls (established immunomodulators). Measure outcomes like cytokine secretion (ELISA) or cell proliferation (MTT assay). Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy. highlights randomization and blinding in preclinical trials to reduce bias .

(Advanced) How should researchers resolve contradictions in reported bioactivity data for this compound?

Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., batch variability, assay conditions). Replicate key studies with standardized protocols (e.g., cell lines, endotoxin-free reagents). Meta-analysis can quantify effect sizes across datasets. recommends leveraging literature databases (e.g., PubMed, Google Scholar) for comprehensive data synthesis .

(Basic) Which techniques validate this compound’s structural integrity post-synthesis or procurement?

Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution separates degradation products. Matrix-assisted laser desorption/ionization (MALDI-TOF) MS confirms molecular weight (±1 Da). Amino acid analysis (AAA) via Edman degradation or LC-MS/MS verifies sequence accuracy. stresses detailed methodology reporting for replication .

(Advanced) How to formulate a PICOT-compliant clinical research question for this compound in autoimmune disorders?

P opulation: Adults with rheumatoid arthritis. I ntervention: this compound (10 mg/kg, subcutaneous). C omparison: Placebo. O utcome: Reduction in CRP levels. T imeframe: 12 weeks. This framework ensures clarity and feasibility. and detail PICOT’s role in structuring hypothesis-driven trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.